3,5-Dimethyl-1-(pentan-3-YL)-1H-pyrazol-4-amine
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Overview
Description
3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C10H18N2. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazines with diketones or β-keto esters. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A structurally similar compound with different substituents.
1-(Pentan-3-yl)-1H-pyrazole: Another related compound with variations in the alkyl chain.
Uniqueness
3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant case studies, highlighting its pharmacological properties and mechanisms of action.
- IUPAC Name: this compound
- CAS Number: 1248935-11-6
- Molecular Formula: C10H19N3
- Molecular Weight: 181.28 g/mol
Synthesis
The synthesis of this compound involves standard organic synthesis techniques, often utilizing pyrazole derivatives as starting materials. Specific procedures may vary depending on the desired purity and yield.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. These compounds have shown promising results against several bacterial strains:
Bacterial Strain | Activity |
---|---|
E. coli | Effective |
S. aureus | Effective |
C. freundii | Moderate |
L. monocytogenes | Moderate |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains .
Cytotoxicity and Cancer Research
In vitro studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have been tested against pancreatic ductal adenocarcinoma (PANC-1) cells, showing selective cytotoxicity. The mechanism of action appears to involve the inhibition of specific protein kinases associated with cancer proliferation .
Case Study 1: Inhibition of Protein Kinases
A study focused on a series of pyrazole derivatives revealed that some compounds effectively inhibited casein kinase 1δ/ε (CK1δ/ε). The docking studies indicated significant interactions with the ATP binding site of CK1δ, suggesting that similar compounds could be developed for targeting neurodegenerative disorders and cancers .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure–activity relationship of pyrazole compounds has shown that modifications at specific positions significantly affect biological activity. For example, introducing alkyl groups at the nitrogen positions enhances antimicrobial activity while maintaining selectivity against human cells .
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
3,5-dimethyl-1-pentan-3-ylpyrazol-4-amine |
InChI |
InChI=1S/C10H19N3/c1-5-9(6-2)13-8(4)10(11)7(3)12-13/h9H,5-6,11H2,1-4H3 |
InChI Key |
NXOJKXFZRWOYEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1C(=C(C(=N1)C)N)C |
Origin of Product |
United States |
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